![molecular formula C14H20ClNO6S B2555081 Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate CAS No. 149636-42-0](/img/structure/B2555081.png)

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate” is a chemical compound with the molecular formula C14H20ClNO6S . It is offered by various chemical suppliers for research purposes .

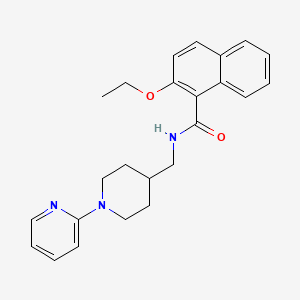

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “this compound”, the molecular weight is 365.83 . The exact arrangement of atoms would be best visualized using a molecular structure diagram, which unfortunately I can’t provide here.Wissenschaftliche Forschungsanwendungen

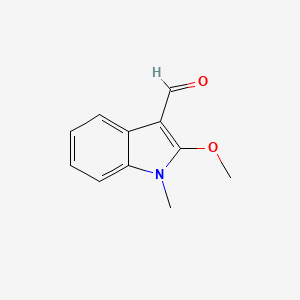

Synthesis of Schiff and Mannich Bases of Isatin Derivatives

A study by Bekircan and Bektaş (2008) outlines a synthetic route involving ethyl imidate hydrochlorides prepared from substituted benzyl cyanides, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. This research highlights the synthetic versatility of related compounds in generating Schiff and Mannich bases from isatin derivatives, which are crucial in pharmaceutical chemistry for their potential biological activities (Bekircan & Bektaş, 2008).

Oxidative Cyclization to Benzocarbazoloquinones

Rajeswaran and Srinivasan (1994) demonstrated the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones via oxidative cyclization. This study exemplifies the application of related compounds in the synthesis of complex heterocyclic systems, which are of interest in developing new materials and pharmaceuticals (Rajeswaran & Srinivasan, 1994).

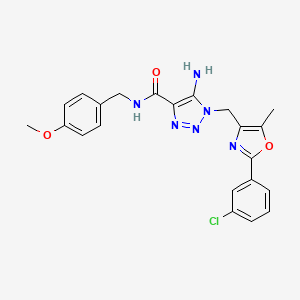

Stereoselective C-H Amination Reactions

Lebel, Trudel, and Spitz (2012) reported on the use of a novel chiral N-mesyloxycarbamate for rhodium-catalyzed stereoselective C-H amination reactions. This research underscores the importance of related carbamates in facilitating stereoselective synthesis, which is pivotal for creating chiral drugs and molecules with specific biological activities (Lebel, Trudel, & Spitz, 2012).

Kinetic Study of Oxidation Reactions

Jain and Banerji (1988) explored the kinetics of the oxidation of substituted benzyl alcohols by ethyl chlorocarbamate, focusing on the mechanistic aspects and the efficiency of oxidation processes. This study provides insights into the reaction dynamics of related compounds, which are relevant in organic synthesis and potentially in environmental chemistry (Jain & Banerji, 1988).

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. For “Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate”, it’s important to handle with care, avoid contact with skin and eyes, and use only in a well-ventilated area . More specific safety data would be found in the compound’s Material Safety Data Sheet (MSDS), which should be provided by the supplier.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl N-[2-[2-(2-chlorosulfonylethoxy)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO6S/c15-23(18,19)11-10-21-9-8-20-7-6-16-14(17)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDFRGGRWQBQEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}benzoic acid](/img/structure/B2555000.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)

![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)

![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)

![Methyl 2-{[2-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2555013.png)

![Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride](/img/structure/B2555014.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2555017.png)